molecular formula C20H21NO7S B4999531 dimethyl 2-{[3-(benzylsulfonyl)propanoyl]amino}terephthalate

dimethyl 2-{[3-(benzylsulfonyl)propanoyl]amino}terephthalate

Cat. No. B4999531
M. Wt: 419.4 g/mol
InChI Key: PFIMKTLENSAULK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-{[3-(benzylsulfonyl)propanoyl]amino}terephthalate, commonly known as DBT, is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields. DBT is a member of the terephthalate family, which is widely used in the production of polymers, plastics, and fibers.

Scientific Research Applications

DBT has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, DBT has been shown to exhibit potent anticancer activity by inhibiting the growth of cancer cells through the induction of apoptosis. Additionally, DBT has been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs and biomolecules. In materials science, DBT has been utilized as a building block for the synthesis of various polymers and fibers, including polyesters and polyamides. Finally, DBT has been explored as a catalyst for various chemical reactions, such as the oxidation of alcohols and the synthesis of esters.

Mechanism of Action

The mechanism of action of DBT in its various applications is not fully understood, but it is believed to involve the formation of stable complexes with various biomolecules, including DNA and proteins. In the case of its anticancer activity, DBT has been shown to induce apoptosis in cancer cells by activating various signaling pathways, such as the p53 pathway. Additionally, DBT has been shown to inhibit the activity of various enzymes, such as topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
DBT has been shown to exhibit various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, induce apoptosis, and form stable complexes with various drugs and biomolecules. Additionally, DBT has been shown to exhibit antioxidant activity, which may be beneficial in the treatment of various oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

DBT has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. Additionally, DBT can be easily modified to incorporate various functional groups, which can enhance its properties for specific applications. However, one limitation of DBT is its relatively low solubility in water, which may limit its use in certain applications.

Future Directions

For the study of DBT include its further investigation as an anticancer agent, drug delivery system, and catalyst, as well as the synthesis of new derivatives with enhanced properties for specific applications.

Synthesis Methods

DBT is synthesized through a multi-step process that involves the reaction of terephthalic acid with benzylsulfonyl chloride, followed by the addition of 3-aminopropionic acid and dimethyl sulfate. The resulting product is then purified through recrystallization and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

properties

IUPAC Name

dimethyl 2-(3-benzylsulfonylpropanoylamino)benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO7S/c1-27-19(23)15-8-9-16(20(24)28-2)17(12-15)21-18(22)10-11-29(25,26)13-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIMKTLENSAULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.